molecular formula C6H11Cl2N3O B1305077 6-Methoxypyridine-2,3-diamine dihydrochloride CAS No. 94166-62-8

6-Methoxypyridine-2,3-diamine dihydrochloride

Cat. No.: B1305077
CAS No.: 94166-62-8
M. Wt: 212.07 g/mol
InChI Key: HFTXXPTXSCLIIP-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O and a molecular weight of 212.08 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyridine-2,3-diamine dihydrochloride typically involves the reaction of 6-methoxypyridine with ammonia and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization and filtration processes to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

6-Methoxypyridine-2,3-diamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Methoxypyridine-2,3-diamine dihydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methoxy group at the 6-position and diamine groups at the 2 and 3 positions make it particularly useful in various chemical reactions and applications .

Properties

IUPAC Name

6-methoxypyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-5-3-2-4(7)6(8)9-5;;/h2-3H,7H2,1H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTXXPTXSCLIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240917
Record name 6-Methoxy-2,3-pyridinediamine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30240917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94166-62-8
Record name 6-Methoxy-2,3-pyridinediamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2,3-pyridinediamine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30240917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyridine-2,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60KKO0GSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To the concentrated hydrochloric acid (250 ml), 25.0 gm of 2-amino-6-methoxy-3-nitropyridine (0.147 mole) was added at room temperature. The resulting solution was cooled to 15° C. and 66.7 gm of stannous chloride dihydrate (0.294 mole) was added slowly. The reaction mass was heated to 35°–40° C. and mixed for 5–6 hrs with constant stirring. The reaction was monitored by TLC. After the reaction was over, the reaction mixture was cooled to 20° C. and stirred for one hour. The resulting mixture was filtered and dried to give 27.0 gm of 2,3-diamino-6-methoxypyridine dihydrochloride (yield=86.4%); Melting point 211 to 213° C.; HPLC purity was 99.0%.
[Compound]
Name
stannous chloride dihydrate
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

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